molecular formula C14H19N5O2S B12267967 1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine

Cat. No.: B12267967
M. Wt: 321.40 g/mol
InChI Key: NMSRVIRCZDZJGO-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopropanesulfonyl group, a piperazine ring, and a 2-methylimidazo[1,2-b]pyridazin-6-yl moiety. The imidazo[1,2-b]pyridazine core is a privileged structure in drug design due to its ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine involves the inhibition of TAK1 kinase activity. TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the hinge region of the kinase, preventing its activation and subsequent signaling pathways . This inhibition leads to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Cyclopropanesulfonyl)-4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazine is unique due to its specific combination of functional groups and its potent inhibitory activity against TAK1 kinase. This compound’s structure allows for high selectivity and potency, making it a promising candidate for further drug development .

Properties

Molecular Formula

C14H19N5O2S

Molecular Weight

321.40 g/mol

IUPAC Name

6-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C14H19N5O2S/c1-11-10-19-13(15-11)4-5-14(16-19)17-6-8-18(9-7-17)22(20,21)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3

InChI Key

NMSRVIRCZDZJGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)S(=O)(=O)C4CC4

Origin of Product

United States

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